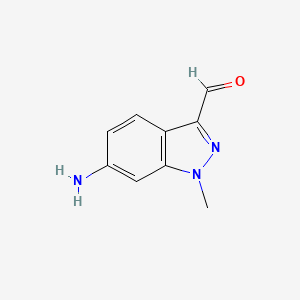![molecular formula C7H3ClIN3O2 B12959228 8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the pyridopyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves halogenation reactions. One common method includes the halogenation of pyrido[2,3-b]pyrazine derivatives using mixed lithium-zinc combinations in tetrahydrofuran. The resulting halogenated compounds can then undergo palladium-catalyzed couplings with arylboronic acids or anilines . Industrial production methods may involve similar halogenation and coupling reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where halogen atoms are replaced by other functional groups.
Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids or anilines are common, leading to the formation of various substituted derivatives.
Scientific Research Applications
8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit antiproliferative effects .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione include:
8-Iodopyrido[2,3-b]pyrazine: Shares a similar core structure but lacks the chloro substituent.
8-Bromopyrido[3,4-b]pyrazine: Another halogenated pyridopyrazine derivative with bromine instead of iodine.
Pyrido[2,3-b]pyrazine-based fluorescent materials: These compounds are used in OLEDs and have high photoluminescence quantum efficiency.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H3ClIN3O2 |
|---|---|
Molecular Weight |
323.47 g/mol |
IUPAC Name |
8-chloro-7-iodo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3ClIN3O2/c8-3-2(9)1-10-5-4(3)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
InChI Key |
LMPIRIBRMOGPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)NC(=O)C(=O)N2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6E)-9,21-Difluoro-2,3,8,9,10,11-hexahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12959150.png)
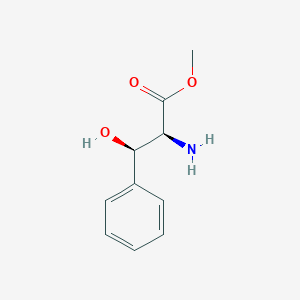
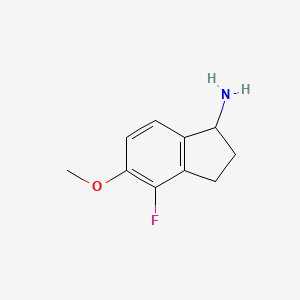
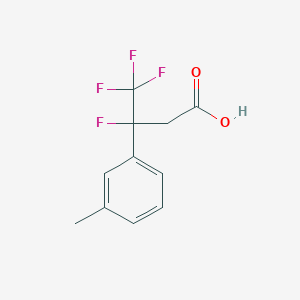
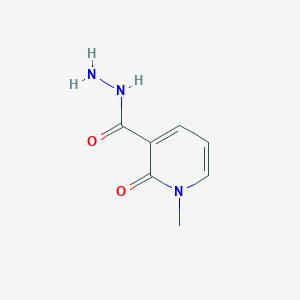
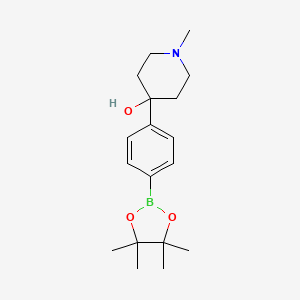
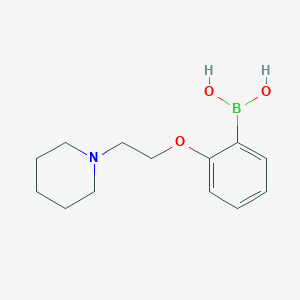
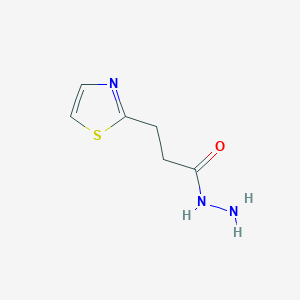
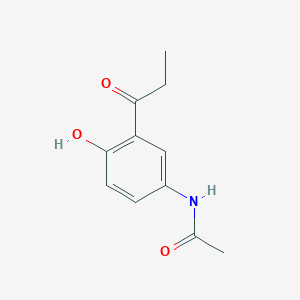
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
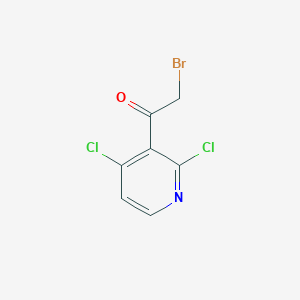
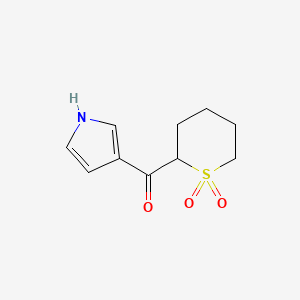
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
